![molecular formula C19H22N2O3 B5505262 2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The interest in acetamide derivatives, such as "2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide," primarily lies in their diverse chemical reactions, potential applications in material science, and their roles as intermediates in the synthesis of more complex molecules. These compounds often exhibit unique physical and chemical properties, making them subjects of ongoing research.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical processes, starting from basic aromatic compounds or phenols. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide and its derivatives has been achieved by reactions involving chloroacetamide and phenoxyphenol in the presence of solvents like DMF, highlighting the role of catalysts and reaction conditions in achieving high yields (He Xiang-qi, 2007).

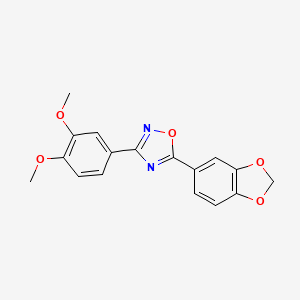

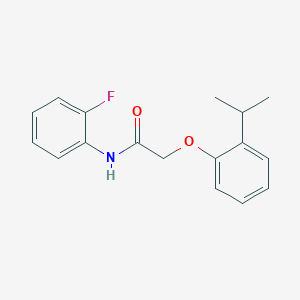

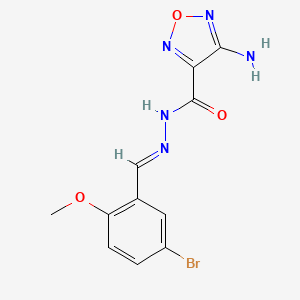

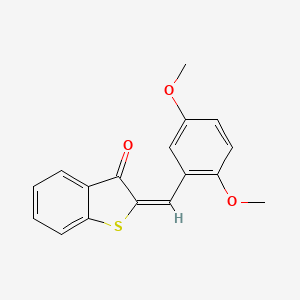

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the presence of acetamide groups attached to aromatic rings, possibly substituted with other functional groups like methyl or morpholine. These structures have been elucidated through various spectroscopic methods including IR, NMR, and sometimes X-ray crystallography, providing insights into the spatial arrangement and electronic distribution that dictate their reactivity and properties.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including but not limited to, oxidation, reduction, and further substitution reactions. Their chemical behavior is significantly influenced by the functional groups present, as seen in the study of their roles as corrosion inhibitors or in forming more complex organic molecules through reactions like carbonylation (A. Nasser & M. A. Sathiq, 2016).

Applications De Recherche Scientifique

Synthesis and Biological Interactions

- Synthesis and DNA/Protein Binding Studies : Research on new paracetamol derivatives, including compounds with structures involving morpholine and phenyl groups, has been conducted to explore their synthesis and interactions with DNA and proteins. These compounds have shown the ability to bind strongly to DNA and bovine serum albumin (BSA) through intercalation and static quenching mechanisms, suggesting potential applications in the study of molecular interactions and possibly in the development of therapeutic agents (N. Raj, 2020).

Antimicrobial and Antimalarial Studies

- Antimicrobial and Antimalarial Activity : Analogs of phenylacetamide and morpholinoethoxyphenyl derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant in vitro activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Additionally, studies on analogs for antimalarial activity have demonstrated promising results against Plasmodium berghei in mice, suggesting potential applications in the development of antimalarial drugs (H. P. Jayadevappa et al., 2012).

Antioxidant and Free Radical Scavenging Activity

- Free Radical Scavenging : Research on amidoalkyl-2-naphthol derivatives has explored their antioxidant properties and mechanisms of action. These studies have shown potent free radical scavenging activities, with certain compounds being comparable to known antioxidants. The findings suggest applications in developing antioxidant agents for pharmaceutical or cosmetic uses (Khawla Boudebbous et al., 2021).

Synthesis and Photocatalytic Degradation

- Photocatalytic Degradation Studies : Studies on photocatalytic degradation of pharmaceuticals, like paracetamol, using TiO2 nanoparticles have provided insights into the degradation pathways and the efficiency of different photocatalytic systems under UV and sunlight irradiation. This research can inform the development of environmental remediation techniques for the degradation of hazardous substances in water (N. Jallouli et al., 2017).

Propriétés

IUPAC Name |

2-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-2-8-18(9-3-15)24-14-19(22)20-16-4-6-17(7-5-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYYNLLGGPQOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)